

filgotinib inadequate response methotrexate optimization

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Compound Focus: Filgotinib

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Frequently Asked Questions (FAQs) for Researchers

Question	Answer & Clinical Significance
What is the rationale for comparing filgotinib combo vs. monotherapy?	Prior trials (FINCH 1 & 2) did not directly compare these regimens in MTX-inadequate responders. The FAITHFUL study aims to determine if discontinuing MTX (to reduce toxicity) is as effective as continuing it, based on precedents like tocilizumab where combo therapy showed higher liver dysfunction [1] [2].
Does filgotinib have significant drug-drug interaction (DDI) liabilities?	Filgotinib has a relatively low DDI risk. It is a P-gp substrate, but interactions with P-gp inhibitors/inducers are not clinically relevant. It does not inhibit OCT2, MATE1, or MATE2K, so no dose adjustment is needed with co-administered drugs like metformin [3].
What is the evidence for long-term efficacy and safety?	The DARWIN 3 long-term extension study shows that filgotinib maintains a stable safety and efficacy profile for up to 8 years. The exposure-adjusted incidence rate for serious AEs was 3.8 events/100 patient-years, and ACR response rates were durable [4].
How is filgotinib metabolized, and what are key PK considerations?	Filgotinib is primarily metabolized by carboxylesterase 2 (CES2) to its major active metabolite, GS-829845. GS-829845 is ~10-fold less potent

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	but has higher exposure and a longer half-life (~19 hours), contributing to the overall pharmacodynamic effect [5] [6].

Efficacy and Safety Data Summary

Efficacy of Filgotinib in Patients with Inadequate Response to MTX

The table below summarizes efficacy data from key clinical trials in this patient population.

Trial (Phase)	Design & Patient Population	Treatment Groups	Key Efficacy Results (at Week 24 unless noted)
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| **FINCH 1 (Phase 3)** [7] | MTX-inadequate responders; **Filgotinib** + MTX vs. PBO + MTX | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | **ACR20 (Week 12):** ~78% (FIL200) vs. 44% (PBO) **DAS28-CRP LDA:** ~75% achieved with FIL200 | | **FINCH 1 Subgroup** [7] | Post-hoc analysis of patients with *moderately* active RA (DAS28-CRP >3.2 to ≤5.1) | FIL 200 mg + MTX FIL 100 mg + MTX PBO + MTX | **ACR20 (Week 12):** 77.9% (FIL200), 67.8% (FIL100), 43.8% (PBO) **Efficacy** was comparable to the overall study population. | | **DARWIN 1 (Phase 2)** [8] | MTX-inadequate responders; **Filgotinib** + MTX vs. PBO + MTX | FIL 100/200 mg (QD/BID) + MTX PBO + MTX | **ACR20:** Significantly higher with FIL100/200 mg + MTX vs. PBO. Onset of action was observed as early as **Week 1.** | | **DARWIN 3 (LTE)** [4] | Long-term extension from DARWIN 1 & 2 | FIL 200 mg (+MTX or mono) | **DAS28-CRP Remission (<2.6):** Increased from 28.6% at baseline to **62.8% at Week 396.** |

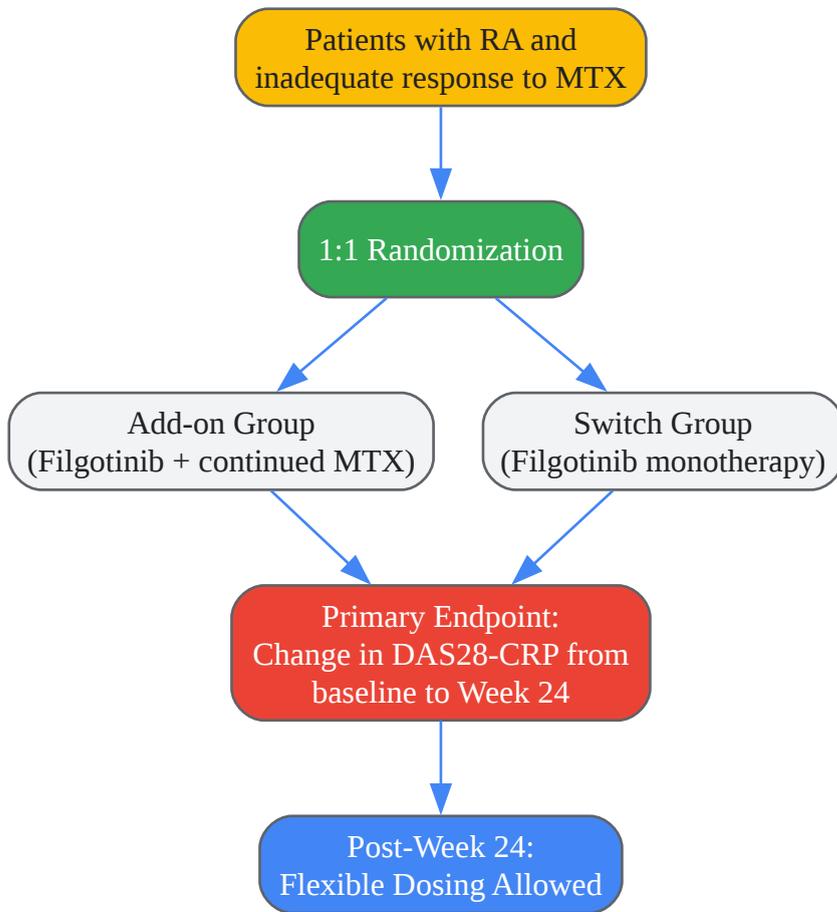
Integrated Safety Profile of Filgotinib

Data from an integrated safety analysis across multiple trials (median treatment duration of 1.6 years) provides a comprehensive risk profile [9].

Adverse Event Category	Incidence Rate (Events per 100 Patient-Years)
Any Treatment-Emergent AE (TEAE)	67.0 [4]
Serious TEAEs	3.8 [4]
Infections	23.3 [4]
Serious Infections	1.3 [4]
Herpes Zoster	1.3 [4]
Major Adverse Cardiovascular Events (MACE)	0.19 [4]
Malignancies (excluding NMSC)	0.6 [4]

Experimental Protocol: FAITHFUL Study Design

The **FAITHFUL** trial is a pivotal, ongoing investigator-initiated study designed to answer a key clinical question. The following is a detailed breakdown of its protocol [1] [2].

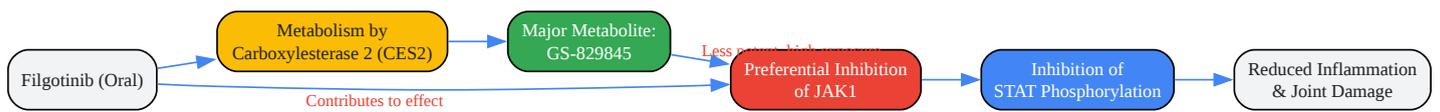


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- **Trial Design:** Multicenter, prospective, open-label, randomized controlled, non-inferiority trial.
- **Objective:** To assess if switching to **filgotinib** monotherapy is non-inferior to adding **filgotinib** to continued MTX.
- **Patient Population:**
 - **Adults** with RA (based on ACR/EULAR criteria).
 - **Inadequate response** to MTX (≥ 6 mg/week for ≥ 8 weeks) or to bDMARDs combined with MTX.
 - **Disease activity:** Moderate or high (DAS28-CRP ≥ 3.2), with at least 2 tender and 2 swollen joints.
 - **Key exclusion:** Prior use of JAK inhibitors.
- **Intervention:**
 - **Add-on Group:** **Filgotinib** (200 mg once daily) is added to the patient's current, stable dose of MTX.
 - **Switch Group:** MTX and any other cs/bDMARDs are discontinued, and the patient switches to **filgotinib** monotherapy (200 mg once daily).
- **Primary Endpoint:** Change from baseline in **DAS28-CRP at Week 24**.

- **Key Secondary Endpoints:** Include other efficacy measures (ACR responses, patient-reported outcomes) and safety (incidence of adverse events).
- **Flexible Dosing Phase:** After the 24-week primary endpoint assessment, dosing can be adjusted based on clinical judgment.
- **Current Status:** Enrollment is ongoing, with the enrollment period scheduled to last until **September 2025** [2].

Mechanism of Action & Pharmacokinetics



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- **JAK1 Preferential Inhibition:** **Filgotinib** is a JAK1-preferential inhibitor, exhibiting ~30-fold greater selectivity for JAK1 over JAK2. This selectivity is theorized to offer efficacy while minimizing side effects linked to JAK2 inhibition (e.g., anemia) [10].
- **Active Metabolite:** Its major metabolite, **GS-829845**, is also a JAK1-preferential inhibitor, though about 10-fold less potent. However, it circulates at significantly higher levels (~16-21 fold the parent exposure) and has a longer half-life (~19 hours vs. ~6 hours for **filgotinib**), contributing substantially to the overall pharmacodynamic effect [5] [6].
- **Exposure-Response:** Exposure-response analyses confirm a positive relationship for efficacy, with the 200 mg dose providing exposures on the plateau of the response curve. No exposure-safety relationship was identified for common adverse events, supporting the 200 mg once-daily dose [6].

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